Fmoc-D-2-Pyridylalanine: A Comprehensive Technical Guide
Fmoc-D-2-Pyridylalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, applications, and handling of Fmoc-D-2-Pyridylalanine (Fmoc-D-2-Pal-OH), a key building block in modern peptide synthesis. This document is intended to serve as a technical resource for professionals in research and drug development.
Core Chemical Properties
Fmoc-D-2-Pyridylalanine is a derivative of the non-proteinogenic amino acid D-2-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), offering stability under various conditions and selective removal to facilitate peptide chain elongation.
Identifiers and General Characteristics
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
| Synonyms | Fmoc-D-2-Pal-OH, N-Fmoc-3-(2-pyridyl)-D-alanine, Fmoc-β-(2-pyridyl)-D-Ala-OH |
| CAS Number | 185379-39-9[1] |
| Molecular Formula | C₂₃H₂₀N₂O₄[2] |
| Appearance | White to off-white or slightly yellow powder/solid[3] |
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Fmoc-D-2-Pal-OH. Note that some values are estimates based on computational models.
| Property | Value | Source |
| Molecular Weight | 388.42 g/mol | [2][3] |
| Melting Point | 154.5 °C | [3] |
| Boiling Point | 514.13 °C (rough estimate) | [3] |
| Density | 1.2692 g/cm³ (rough estimate) | [3] |
| pKa | 2.98 ± 0.10 (Predicted) | [3] |
Solubility and Storage
| Parameter | Information |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).[3] |
| Storage Conditions | Store in a dry, well-sealed container at 2-8°C for long-term stability.[3] |
Role in Peptide Synthesis
Fmoc-D-2-Pal-OH is primarily utilized as a monomeric unit in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage. This orthogonality is a cornerstone of the Fmoc SPPS strategy.
The incorporation of D-2-pyridylalanine into a peptide sequence can introduce unique structural constraints and potential for metal chelation, which can be advantageous in the design of peptidomimetics, enzyme inhibitors, and other therapeutic peptides.
Experimental Protocols
The following sections detail generalized protocols for the use of Fmoc-D-2-Pal-OH in manual solid-phase peptide synthesis. These protocols are standard and can be adapted for automated synthesizers.
Materials and Reagents
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Fmoc-D-2-Pal-OH
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Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl Chloride resin for C-terminal carboxylic acids)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine
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Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base for coupling: N,N-Diisopropylethylamine (DIPEA)
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Washing solvents: DMF, DCM
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
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Cold diethyl ether
Synthesis Cycle Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid like Fmoc-D-2-Pal-OH.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Protocol for a Coupling Cycle
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Resin Swelling: Swell the resin in DMF for approximately 30-60 minutes in a reaction vessel.
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Fmoc Deprotection:
-
Drain the DMF.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-D-2-Pal-OH:
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In a separate vial, dissolve Fmoc-D-2-Pal-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
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Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to activate the amino acid.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
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Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
This cycle is repeated for each amino acid in the desired peptide sequence.
Cleavage and Purification
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After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide-resin is washed and dried.
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The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature.
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The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
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The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Reaction Mechanisms
Fmoc Deprotection Pathway
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorenyl group, leading to the elimination of dibenzofulvene and the release of the free amine.
Caption: Mechanism of Fmoc deprotection using piperidine.
Safety and Handling
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Hazard Identification: May cause eye, skin, and respiratory tract irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or in a fume hood.
-
Fire Safety: No specific data is available for the flash point. Use standard laboratory fire extinguishing media such as carbon dioxide or dry chemical extinguishers for small fires.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Spectroscopic Data
Access to spectroscopic data is crucial for the verification of the chemical structure and purity. For Fmoc-D-2-Pal-OH (CAS 185379-39-9), typical spectroscopic data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry. An example of a ¹H NMR spectrum can be found through chemical suppliers such as ChemicalBook.[4]
This guide provides a foundational understanding of the chemical properties and applications of Fmoc-D-2-Pal-OH. For specific applications, further optimization of the described protocols may be necessary. Always refer to the specific Certificate of Analysis for lot-specific data.
